N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide
Description
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide is a heterocyclic sulfonamide derivative characterized by a thiazolo[5,4-b]pyridine scaffold fused to a substituted phenyl ring and an ethanesulfonamide group. This compound (CAS: 896679-10-0) is structurally notable for its 2-methyl substitution on the phenyl ring, which enhances steric and electronic interactions in biological systems .
Properties
IUPAC Name |
N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-3-22(19,20)18-12-7-4-6-11(10(12)2)14-17-13-8-5-9-16-15(13)21-14/h4-9,18H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQKZEBKIXNLHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1C)C2=NC3=C(S2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide typically involves multiple steps starting from commercially available substances. A common synthetic route includes the following steps:
Formation of the thiazolo[5,4-b]pyridine core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolo[5,4-b]pyridine ring.
Introduction of the phenyl group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Attachment of the ethanesulfonamide group: The ethanesulfonamide moiety is attached via a sulfonation reaction, typically using sulfonyl chlorides and appropriate bases.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .
Scientific Research Applications
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a phosphoinositide 3-kinase (PI3K) inhibitor, which is significant in cancer research due to its role in cell growth and survival pathways.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes, including apoptosis and cell proliferation.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents targeting specific enzymes and receptors involved in diseases like cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as phosphoinositide 3-kinase (PI3K). The compound binds to the active site of PI3K, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell growth and survival. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Key Observations:
- Substituent Effects : The 2-methyl group in the target compound likely enhances binding selectivity compared to the unmethylated analog (896679-10-0) by modulating steric interactions with target proteins .
- Heterocyclic Core : LBX192 and Compound 1 incorporate additional fused rings (imidazo, pyrimidine), which may improve kinase inhibition potency but increase metabolic complexity .
Biological Activity
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, relevant studies, and potential applications.
Structural Overview
The compound features a thiazolo[5,4-b]pyridine core linked to a phenyl group and an ethanesulfonamide moiety. The thiazolo[5,4-b]pyridine structure is known for its presence in various biologically active compounds, contributing to the compound's potential therapeutic effects.
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₃N₃O₂S₂ |
| Molecular Weight | 319.4 g/mol |
| CAS Number | 912624-95-4 |
| Core Structure | Thiazolo[5,4-b]pyridine |
| Functional Groups | Phenyl, sulfonamide |
- Enzyme Inhibition : The sulfonamide group in the compound can act as a potent inhibitor of various enzymes, particularly those involved in kinase signaling pathways. This inhibition can lead to reduced cell proliferation and survival, making the compound a candidate for cancer therapy.
- Antimicrobial Properties : Compounds with similar thiazolo structures have shown antimicrobial activity. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of thiazolo[5,4-b]pyridine may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory cell recruitment.
Research Findings
Recent studies have highlighted the compound's biological activity through various experimental approaches:
- In Vitro Studies : A study evaluated the compound's effect on specific cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The results indicated that the compound could induce apoptosis in cancer cells through caspase activation pathways.
- Structure-Activity Relationship (SAR) : Research has focused on modifying the thiazolo[5,4-b]pyridine core to enhance potency and selectivity against specific targets. Variations in the phenyl substituent have been shown to influence binding affinity to target enzymes.
Case Studies
- Cancer Cell Lines : In a study published in Journal of Medicinal Chemistry, this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong anti-cancer potential .
- Inflammation Models : In vivo models demonstrated that administration of the compound reduced inflammation markers significantly compared to control groups. This suggests potential therapeutic applications in inflammatory diseases .
Comparative Analysis with Related Compounds
To provide context regarding its biological activity, here is a comparison with structurally related compounds:
| Compound Name | Biological Activity |
|---|---|
| 2-Methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d]thiazole-6-sulfonamide | PI3K inhibitor |
| 2-Chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide | Anticancer activity |
| 5-Chlorothiophene-2-sulfonamide | Broad-spectrum antimicrobial |
Q & A
Basic Research Questions
Q. What synthetic routes are reported for the preparation of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide, and what are the critical purification steps?
- Methodology : The compound is synthesized via multi-step organic reactions, including coupling of thiazolo[5,4-b]pyridine derivatives with substituted phenyl rings. Key steps involve:
- Intermediate isolation : Use of reverse-phase preparative HPLC for purification, as exemplified in the synthesis of related thiazolo-pyridine derivatives .
- Acid treatment : Addition of HCl in ethanol to precipitate intermediates, followed by solvent removal under reduced pressure .
- Characterization : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodology :
- High-resolution mass spectrometry (HR-MS) for molecular weight verification .
- Reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95%) .
- 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent positions and stereochemistry .
Q. What in vitro assays are typically employed to evaluate the biological activity of this compound in early-stage research?
- Methodology :
- Cellular proliferation assays : Use of cancer cell lines (e.g., leukemia, solid tumors) treated with the compound to measure IC50 values .
- Enzyme inhibition assays : Biochemical assays targeting kinases or epigenetic regulators (e.g., BET bromodomains or sirtuins) to determine inhibition constants (Ki) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the potency of this compound against therapeutic targets like BET bromodomains?
- Methodology :
- Core modification : Replacement of the pyridone core with a pyrrolopyridone scaffold to enhance bidentate interactions with asparagine residues in BET proteins, improving potency by 9–19-fold .
- Substituent tuning : Introduction of electron-withdrawing groups (e.g., sulfonamide) to improve binding affinity and metabolic stability .
- Data-driven design : Use of X-ray crystallography to map interactions between the compound and target binding pockets .
Q. How can researchers resolve contradictions in reported biological activity data across different experimental models?
- Methodology :
- Model comparison : Evaluate discrepancies between 2D cell cultures vs. 3D organoids or in vivo models by standardizing assay conditions (e.g., oxygen levels, serum concentration) .
- Pharmacokinetic (PK) profiling : Compare compound exposure (AUC, Cmax) in animal models vs. humans to explain efficacy variations .
- Off-target screening : Use proteome-wide affinity assays to identify unintended interactions that may confound activity data .
Q. What in vivo models are suitable for assessing the therapeutic efficacy and toxicity of this compound?
- Methodology :
- Xenograft models : Implantation of human cancer cells (e.g., leukemia, breast cancer) into immunodeficient mice to monitor tumor regression .
- Inflammation models : Use of murine models (e.g., LPS-induced inflammation) to evaluate anti-inflammatory activity .
- Toxicokinetics : Measurement of liver enzyme levels (ALT/AST) and histopathology to assess hepatotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
